molecular formula C15H14N2O2 B13030389 3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid

3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid

Katalognummer: B13030389
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: SFGUDBZDBCXBTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring fused with an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. The final step involves coupling the indole and pyrrole rings under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles on the indole ring.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The pyrrole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Pyrrole-2-carboxylic acid: A simpler analog with a pyrrole ring and a carboxylic acid group.

Uniqueness

3-Methyl-5-(1-methyl-1H-indol-6-yl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the indole and pyrrole rings, which can confer distinct biological activities and chemical reactivity compared to its simpler analogs.

Eigenschaften

Molekularformel

C15H14N2O2

Molekulargewicht

254.28 g/mol

IUPAC-Name

3-methyl-5-(1-methylindol-6-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C15H14N2O2/c1-9-7-12(16-14(9)15(18)19)11-4-3-10-5-6-17(2)13(10)8-11/h3-8,16H,1-2H3,(H,18,19)

InChI-Schlüssel

SFGUDBZDBCXBTF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC(=C1)C2=CC3=C(C=C2)C=CN3C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.